molecular formula C25H27NO6S B281175 Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Número de catálogo B281175
Peso molecular: 469.6 g/mol
Clave InChI: CLAGWOOFIWGNIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis.

Mecanismo De Acción

The mechanism of action of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is thought to inhibit the activity of multiple kinases, including VEGFR2, FGFR1, and PDGFRβ. By inhibiting these kinases, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can disrupt signaling pathways involved in cancer, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy and radiation. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can inhibit the formation of new blood vessels and reduce tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its specificity for multiple kinases involved in cancer, inflammation, and angiogenesis. This specificity makes it a promising candidate for targeted therapy. However, one limitation of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

Direcciones Futuras

There are several future directions for the research and development of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to investigate its potential in combination with other therapies, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in vivo. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with cyclohexyl isocyanide and phenylsulfonyl chloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. This method has been reported in the literature and has been optimized for large-scale production.

Aplicaciones Científicas De Investigación

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the formation of new blood vessels.

Propiedades

Fórmula molecular

C25H27NO6S

Peso molecular

469.6 g/mol

Nombre IUPAC

ethyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO6S/c1-3-31-25(28)23-17(2)32-22-15-14-19(16-21(22)23)26(24(27)18-10-6-4-7-11-18)33(29,30)20-12-8-5-9-13-20/h5,8-9,12-16,18H,3-4,6-7,10-11H2,1-2H3

Clave InChI

CLAGWOOFIWGNIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

SMILES canónico

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.